1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with methyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzodiazepine precursors with appropriate methylating and phenylating agents. For instance, the reaction of benzimidazole with methyl iodide and phenyl magnesium bromide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols .
Scientific Research Applications
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including sedative and anxiolytic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other benzodiazepines, its methyl and phenyl groups contribute to its unique binding affinity and efficacy at GABA receptors .
Properties
CAS No. |
143206-49-9 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,3-dimethyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-12-16(13-8-4-3-5-9-13)18-14-10-6-7-11-15(14)19(2)17(12)20/h3-12H,1-2H3 |
InChI Key |
LQHCKYSHJGHDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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